molecular formula C12H15F3N2 B1318031 4-Piperidin-1-YL-2-(trifluoromethyl)aniline CAS No. 954260-57-2

4-Piperidin-1-YL-2-(trifluoromethyl)aniline

Cat. No.: B1318031
CAS No.: 954260-57-2
M. Wt: 244.26 g/mol
InChI Key: ZFWRQDUMELCURK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-piperidin-1-yl-2-(trifluoromethyl)aniline, which precisely describes the substitution pattern on the benzene ring. This nomenclature indicates that the piperidine ring is attached at the para position (position 4) relative to the amino group, while the trifluoromethyl group occupies the ortho position (position 2). The compound is registered under the Chemical Abstracts Service number 954260-57-2, providing a unique identifier for database searches and regulatory documentation.

Alternative chemical designations include several systematic variations that reflect different naming conventions. The compound may be referenced as Benzenamine, 4-(1-piperidinyl)-2-(trifluoromethyl)-, which follows the Chemical Abstracts Service indexing nomenclature system. Additional synonymous designations include 4-(1-Piperidinyl)-2-(trifluoromethyl)aniline and N-[4-Amino-3-(trifluoromethyl)phenyl]piperidine, each emphasizing different structural aspects of the molecule. The molecular descriptor code MFCD09736811 serves as another unique identifier in chemical databases and commercial catalogs.

The molecular formula C₁₂H₁₅F₃N₂ accurately represents the elemental composition, encompassing twelve carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms. The calculated molecular weight of 244.26 grams per mole reflects the contribution of the heavy fluorine atoms and the extended carbon framework. The International Chemical Identifier string InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(4-5-11(10)16)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 provides a machine-readable structural representation that enables precise structural identification across computational platforms.

Properties

IUPAC Name

4-piperidin-1-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(4-5-11(10)16)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWRQDUMELCURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Substitution via Halogenated Intermediates

This method involves sequential functionalization of the aniline core:
Step 1: Begin with 4-chloro-2-nitroaniline. Introduce the trifluoromethyl group at position 2 using bromination followed by fluorination with antimony trifluoride (SbF₃).
Step 2: Reduce the nitro group to an amine using tin(II) chloride (SnCl₂).
Step 3: Substitute the chlorine atom at position 4 with piperidine via nucleophilic aromatic substitution.
Key Conditions:

  • Bromination: Br₂ in acetic acid (60–80°C)
  • Fluorination: SbF₃ at 120°C
  • Piperidine substitution: Piperidine in dimethylformamide (DMF) at 80°C

Yield: ~60–70% (estimated from analogous reactions).

One-Pot Trifluoromethylation and Amination

A streamlined approach leveraging modern trifluoromethylation reagents:
Procedure:

  • React 4-chloroaniline with sodium trifluoromethanesulfinate (CF₃SO₂Na) in acetonitrile (MeCN) using triphenylphosphine (PPh₃) and silver fluoride (AgF).
  • Substitute the chlorine atom with piperidine under Buchwald-Hartwig coupling conditions.
    Key Advantages:
  • Avoids intermediate isolation
  • Compatible with electron-deficient aryl chlorides

Conditions:

  • Temperature: 50°C
  • Catalysts: PPh₃/Ph₂PCl/AgF system
  • Solvent: MeCN

Chlorosulfonation and Piperidine Substitution

Adapted from sulfonamide synthesis protocols:
Steps:

  • Prepare 4-chlorosulfonyl-2-(trifluoromethyl)aniline by treating 2-(trifluoromethyl)aniline with chlorosulfonic acid.
  • React the sulfonyl chloride intermediate with piperidine in tetrahydrofuran (THF)/chloroform (1:1) at 0°C.
    Yield: 93% (observed in analogous isatin derivatives).
    Purification: Recrystallization from ethyl acetate/hexanes.

Industrial-Scale Production Considerations

While specific large-scale data for this compound is limited, industrial methods for analogous anilines emphasize:

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Scalability
Multi-Step Substitution 4-Chloro-2-nitroaniline Br₂, SbF₃, SnCl₂ ~60–70% Moderate
One-Pot 4-Chloroaniline CF₃SO₂Na, AgF, PPh₃ N/A High
Chlorosulfonation 2-(Trifluoromethyl)aniline ClSO₃H, Piperidine 93% Low

Critical Reaction Parameters

  • Temperature Control: Side reactions (e.g., over-fluorination) are minimized below 50°C.
  • Solvent Choice: Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates.
  • Catalyst Efficiency: Silver fluoride (AgF) accelerates trifluoromethylation by stabilizing reactive intermediates.

Scientific Research Applications

4-Piperidin-1-YL-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2-(1-Piperidinyl)-5-(trifluoromethyl)aniline
  • Structural Difference : Positional isomer with trifluoromethyl at C5 and piperidinyl at C2 .
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline
  • Structural Difference : Piperidinyl substituent at the 4-position of the piperidine ring (vs. 1-position in the parent compound) .
  • Impact : Modified spatial arrangement may influence binding to biological targets like tubulin or cholinesterases.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
  • Structural Difference : Incorporation of a methylpiperazine-methyl group at C4 .
  • Impact : Increased molecular weight (273.30 vs. 244.26) and basicity due to the tertiary amine in piperazine, enhancing blood-brain barrier permeability .
Cholinesterase Inhibition
  • Parent Compound: Limited direct data, but analogs like 4-(trifluoromethyl)aniline derivatives show potent butyrylcholinesterase (BChE) inhibition (e.g., methyl(phenyl)carbamate 4c, IC₅₀ = 1.97 µM) .
  • Analog Comparison : Halogenation (e.g., 4-chloro, 4-bromo) in similar compounds reduces activity compared to trifluoromethyl substitution, emphasizing the latter’s superior electron-withdrawing effects .
Antituberculosis Activity
  • Parent Compound: No direct data, but amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline exhibit moderate Mycobacterium tuberculosis inhibition (IC₉₀ = 2.8–6.7 µM) with cytotoxicity issues (selectivity index = 0.8–4.6) .
  • Analog Comparison : Replacement of piperazinyl with piperidinyl groups may reduce cytotoxicity by eliminating hydrogen-bonding sites .
Tubulin Binding
  • Analog Comparison : Dinitroaniline derivatives like trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) bind plant tubulin via nitro and trifluoromethyl groups . The parent compound’s lack of nitro groups likely abolishes this activity, highlighting the importance of substituent diversity.

Molecular Properties

Compound Molecular Weight logP* (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
4-Piperidin-1-YL-2-(trifluoromethyl)aniline 244.26 3.1 1 (NH₂) 4
2-(1-Piperidinyl)-5-(trifluoromethyl)aniline 244.26 3.0 1 (NH₂) 4
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 273.30 2.2 1 (NH₂) 5

*logP values estimated using ChemAxon.

Biological Activity

4-Piperidin-1-YL-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅F₃N₂, with a molecular weight of approximately 244.26 g/mol. The compound features a piperidine ring, an aniline moiety, and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The trifluoromethyl group is known to act as a bioisostere, potentially improving the compound's pharmacokinetic properties while maintaining its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring facilitates hydrogen bonding and receptor interactions, while the trifluoromethyl group enhances metabolic stability .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the aniline moiety significantly affect the compound's biological activity. For instance, trifluoromethyl substitution has been shown to increase metabolic stability by nearly tenfold compared to other substitutions . Table 1 summarizes key findings related to SAR for similar compounds:

Compound NameStructureKey FeaturesBiological Activity
4-Piperidin-1-yl-anilineC₁₁H₁₅N₂Lacks trifluoromethyl group; lower lipophilicityReduced potency
4-(Trifluoromethyl)anilineC₇H₆F₃NNo piperidine ring; primarily used in dye synthesisLimited biological activity
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineC₁₂H₁₄F₃N₃Contains pyrimidine; potential GPR119 agonistAntagonistic activity against P2X3R

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values ranging from 0.32 to 12 µM in different cancer cells, suggesting that structural modifications can enhance potency against specific targets .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes critical in disease pathways. Its interaction with specific receptors has been shown to modulate their activity effectively, making it a candidate for further development in therapeutic applications .
  • Pharmacokinetic Profile : A study assessing the pharmacokinetics of related compounds indicated favorable profiles, including sufficient oral bioavailability and low toxicity levels in animal models. These findings suggest that this compound could be developed into a viable drug candidate .

Q & A

Q. What synthetic routes are available for preparing 4-piperidin-1-yl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves introducing the piperidinyl group and trifluoromethyl substituent onto an aniline core. A common approach is chlorination of precursor anilines using N-chlorosuccinimide (NCS) under controlled conditions. For example, 2-chloro-3-(trifluoromethyl)aniline can be further chlorinated to introduce a second chlorine atom at the 4-position, followed by substitution with piperidine . Key factors include:

  • Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Catalyst: Lewis acids like FeCl₃ may improve regioselectivity.

Q. How can spectroscopic methods (NMR, IR, XRD) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: The piperidinyl group shows resonances at δ 2.5–3.5 ppm (CH₂) and δ 1.4–1.8 ppm (CH₂ in piperidine ring). The trifluoromethyl (CF₃) group appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm .
  • IR: Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3350–3450 cm⁻¹) confirm functional groups.
  • XRD: SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths (e.g., C-N: ~1.40 Å) and dihedral angles .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent degradation.
  • Atmosphere: Use inert gas (N₂ or Ar) to avoid oxidation.
  • Light: Protect from UV/visible light to inhibit photolytic decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and piperidinyl groups influence the basicity of this compound compared to other substituted anilines?

Answer:

  • Trifluoromethyl (CF₃): A strong electron-withdrawing group reduces the lone pair availability on the amine, lowering basicity (pKa ~1–2).
  • Piperidinyl group: The aliphatic amine in piperidine is more basic (pKa ~11) than aromatic amines, but conjugation with the aromatic ring decreases its basicity.
  • Comparative Analysis:
    • p-Methoxyaniline (pKa ~5.3) > p-methylaniline (pKa ~5.0) > 4-piperidin-1-yl-2-(CF₃)aniline (pKa ~2.5) .

Q. What computational methods (e.g., DFT, Hirshfeld analysis) are used to predict non-covalent interactions in the crystal lattice?

Answer:

  • DFT: Optimizes molecular geometry and calculates electrostatic potential surfaces, revealing regions of high electron density near the CF₃ group.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding: N-H···O, C-F···H) and π-stacking contributions. For example, F···H interactions account for ~15% of contacts in related compounds .

Q. How can regioselectivity challenges during chlorination of precursor anilines be addressed?

Answer: Regioselectivity in chlorination is influenced by:

  • Directing Groups: The CF₃ group directs electrophilic substitution to the para position.
  • Steric Effects: Bulky substituents (e.g., piperidinyl) hinder chlorination at adjacent positions.
  • Reagent Choice: NCS provides milder conditions than Cl₂, reducing over-chlorination .

Q. What are the applications of this compound in medicinal chemistry, particularly in kinase inhibitor design?

Answer: The compound serves as a building block for:

  • Kinase Inhibitors: The piperidinyl group enhances solubility, while CF₃ improves metabolic stability.
  • Structure-Activity Relationship (SAR): Analogues with varying substituents (e.g., Br, OCH₃) are screened for IC₅₀ values against target kinases .

Q. How does the compound behave under mechanochemical synthesis conditions?

Answer: Ball-milling with thiourea precursors under liquid-assisted grinding (LAG) can yield derivatives without solvents. Key parameters:

  • Grinding Time: 30–60 minutes.
  • Additives: Methanol or water improves reaction efficiency.
  • Yield: Up to 90% for thiourea derivatives .

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